molecular formula C21H19BrN2O6 B10899137 (5-bromo-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid

(5-bromo-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid

Cat. No.: B10899137
M. Wt: 475.3 g/mol
InChI Key: WXENIGCLPSTIAD-ZSOIEALJSA-N
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Description

2-{5-BROMO-4-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}ACETIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by its unique structure, which includes a bromo, cyano, and methoxy functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-BROMO-4-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}ACETIC ACID can be achieved through a multi-step process involving several key reactions:

    Cyano Group Introduction: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.

    Ethoxyaniline Coupling: The coupling of the ethoxyaniline moiety can be achieved through a condensation reaction with an appropriate aldehyde or ketone.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Final Assembly: The final assembly of the molecule involves the coupling of the intermediate products through esterification or amidation reactions to form the desired compound.

Industrial Production Methods

Industrial production of 2-{5-BROMO-4-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}ACETIC ACID involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxyaniline moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction Products: Amino derivatives from the reduction of the cyano group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-BROMO-4-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}ACETIC ACID has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, inflammation, and infectious diseases.

    Organic Synthesis:

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It can be used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.

Mechanism of Action

The mechanism of action of 2-{5-BROMO-4-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}ACETIC ACID involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{5-BROMO-4-[(Z)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}ACETIC ACID: Similar structure but with a methoxy group instead of an ethoxy group.

    2-{5-BROMO-4-[(Z)-2-CYANO-3-(4-CHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}ACID: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

The uniqueness of 2-{5-BROMO-4-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}ACETIC ACID lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity. The presence of the ethoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H19BrN2O6

Molecular Weight

475.3 g/mol

IUPAC Name

2-[5-bromo-4-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C21H19BrN2O6/c1-3-29-16-6-4-15(5-7-16)24-21(27)14(11-23)8-13-9-18(28-2)19(10-17(13)22)30-12-20(25)26/h4-10H,3,12H2,1-2H3,(H,24,27)(H,25,26)/b14-8-

InChI Key

WXENIGCLPSTIAD-ZSOIEALJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2Br)OCC(=O)O)OC)/C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2Br)OCC(=O)O)OC)C#N

Origin of Product

United States

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